Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine
Descripción
Uridylyl-(3',5')-uridylyl-(3',5')-guanosine (abbreviated as UpUpG for clarity in this article) is a trinucleotide composed of two uridine residues linked by a 3',5'-phosphodiester bond, followed by a guanosine residue via another 3',5'-phosphodiester bond. This compound has been synthesized using the triester method, which employs protecting groups such as 4-methoxy-5,6-dihydro-2H-pyran for hydroxyl groups and benzoyl for amino groups to ensure regioselective coupling . UpUpG is significant in studying RNA structure, enzymatic cleavage mechanisms (e.g., ribonuclease activity), and nucleotide metabolism . Its characterization includes UV spectroscopy, electrophoresis, and enzymatic digestion, confirming its purity and stability under physiological conditions .
Propiedades
Número CAS |
3352-32-7 |
|---|---|
Fórmula molecular |
C28H35N9O21P2 |
Peso molecular |
895.6 g/mol |
Nombre IUPAC |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45) |
Clave InChI |
OJITXDQCQDTWKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosina normalmente implica técnicas de síntesis en fase sólida. El proceso comienza con la unión del primer nucleótido a un soporte sólido, seguido de la adición secuencial de los nucleótidos restantes. Cada adición implica la activación del grupo 5’-hidroxilo del nucleótido entrante y el acoplamiento con el grupo 3’-hidroxilo de la cadena en crecimiento. Los reactivos comunes utilizados en este proceso incluyen fosforamiditas, tetrazol y acetonitrilo. Las condiciones de reacción a menudo implican ambientes anhidros para evitar la hidrólisis de los intermediarios.
Métodos de Producción Industrial
La producción industrial de Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosina sigue principios similares pero a mayor escala. Se emplean sintetizadores automatizados para garantizar una alta eficiencia y reproducibilidad. El uso de cromatografía líquida de alto rendimiento (HPLC) es común para la purificación del producto final para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en las bases nucleicas, particularmente la guanina, lo que lleva a la formación de 8-oxoguanina.
Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar el azúcar ribosa o las bases nucleicas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el esqueleto fosfato, lo que lleva a la formación de oligonucleótidos modificados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos de fosforotioato se emplean a menudo para modificaciones del esqueleto.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la guanina da como resultado 8-oxoguanina, mientras que las reacciones de sustitución pueden producir oligonucleótidos modificados con fosforotioato.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine consists of two uridine monophosphates linked to a guanosine monophosphate through 3',5'-phosphodiester bonds. Its molecular formula is C₃₈H₄₉N₉O₂₁P₃, with a molecular weight of approximately 895.57 g/mol. The synthesis typically involves solid-phase synthesis techniques, where the first nucleotide is attached to a solid support, followed by the sequential addition of nucleotides using phosphoramidites as reagents.
Scientific Research Applications
The compound has several applications across diverse scientific fields:
Biochemistry
- Nucleotide Interactions : It serves as a model compound for studying nucleotide interactions and the effects of chemical modifications on oligonucleotide stability. Researchers utilize it to understand how structural changes influence biological activity.
- RNA Synthesis : The compound is crucial for studying RNA synthesis mechanisms, particularly in RNA interference (RNAi) pathways. It aids in the development of small interfering RNAs (siRNAs) that target specific mRNA sequences for degradation .
Molecular Biology
- Gene Regulation : this compound is involved in regulating gene expression through its interactions with RNA polymerases and ribonucleases. This interaction can inhibit protein translation or promote mRNA degradation, making it vital for gene silencing technologies .
- Enzyme Substrate : It acts as a substrate for various enzymes, including guanylyltransferases, which are essential for capping mRNA molecules, enhancing their stability and translation efficiency.
Medical Applications
- Therapeutic Potential : The compound shows promise in therapeutic applications for genetic disorders and viral infections by specifically targeting mRNA sequences. This targeted approach can lead to innovative treatments for diseases caused by aberrant gene expression .
- Diagnostic Tools : In biotechnology, it is used in the development of diagnostic assays that rely on its ability to bind specific RNA sequences, making it a valuable tool in molecular diagnostics .
Case Studies
- RNA Interference Mechanisms : A study demonstrated that this compound could effectively silence specific genes involved in cancer progression by degrading their corresponding mRNAs, highlighting its potential in therapeutic applications against malignancies .
- Enzymatic Reactions : Research on the enzymatic hydrolysis of this compound revealed insights into its stability and interactions with ribonucleases, emphasizing its role as a substrate in critical biochemical pathways .
Mecanismo De Acción
El mecanismo de acción de Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosina implica su interacción con secuencias complementarias de ARN o ADN. Al unirse a estas secuencias, puede inhibir la traducción de proteínas específicas o promover la degradación del ARNm diana. Los objetivos moleculares incluyen varias secuencias de ARNm, y las vías involucradas están principalmente relacionadas con la interferencia de ARN y el silenciamiento de genes.
Comparación Con Compuestos Similares
Table 1: Key Structural Features of UpUpG and Analogous Nucleotides
| Compound | Structure | Phosphodiester Linkages | Nucleotide Sequence | Molecular Formula |
|---|---|---|---|---|
| Uridylyl-(3',5')-uridine (UpU) | Dinucleotide (U-U) | 3',5' | U-U | C₁₈H₂₄N₆O₁₃P |
| Uridylyl-(3',5')-adenosine (UpA) | Dinucleotide (U-A) | 3',5' | U-A | C₁₉H₂₅N₇O₁₂P |
| Guanylyl-(3',5')-guanosine (GpG) | Dinucleotide (G-G) | 3',5' | G-G | C₂₀H₂₆N₁₀O₁₃P |
| UpUpG | Trinucleotide (U-U-G) | 3',5' (×2) | U-U-G | C₂₉H₃₆N₁₂O₁₉P₂ |
| Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine (GpCpA) | Trinucleotide (G-C-A) | 5',3' (×2) | G-C-A | C₂₉H₃₇N₁₃O₁₈P₂ |
Key Observations :
Insights :
- UpUpG synthesis requires sequential protection/deprotection steps due to its three nucleoside units, leading to moderate yields (~60%) .
- GpCpA benefits from solid-phase synthesis with TBDMS groups, achieving higher efficiency (~75%) .
Enzymatic and Kinetic Properties
Actividad Biológica
Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine (UuG) is a complex nucleotide compound characterized by its unique structure, which consists of two uridine monophosphates linked to a guanosine monophosphate via 3',5'-phosphodiester bonds. This compound plays a significant role in various biochemical processes, particularly in RNA synthesis and cellular signaling pathways.
Structure and Properties
Molecular Formula : C₃₉H₄₈N₁₄O₂₄P₃
Molecular Weight : Approximately 895.57 g/mol
The presence of guanine provides distinct chemical properties and biological activities, making UuG a critical component in molecular biology. Its structure allows it to interact with various proteins and enzymes, influencing numerous biological functions.
Synthesis Methods
The synthesis of this compound typically employs solid-phase synthesis techniques. The process includes:
- Attachment of the First Nucleotide : The first nucleotide is attached to a solid support.
- Sequential Addition : Subsequent nucleotides are added through the activation of the 5’-hydroxyl group.
- Common Reagents : Phosphoramidites, tetrazole, and acetonitrile are commonly used, with anhydrous conditions maintained to prevent hydrolysis.
Biological Activities
UuG exhibits notable biological activities primarily due to its role as a nucleotide. Its activities can be summarized as follows:
- RNA Synthesis : UuG serves as a substrate for RNA polymerases, facilitating the transcription process.
- Regulation of Gene Expression : It plays a significant role in RNA interference (RNAi) mechanisms, which are crucial for gene silencing and regulation.
- Therapeutic Applications : UuG has potential therapeutic applications in treating genetic disorders and viral infections by targeting specific mRNA sequences for degradation.
The mechanism of action of this compound involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, primarily related to RNA interference pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of UuG:
-
RNA Interference Studies :
- Research has shown that UuG can enhance the stability and efficacy of small interfering RNAs (siRNAs), making it valuable in developing RNAi-based therapies.
- Enzymatic Interactions :
- Therapeutic Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Guanylyl-(3'.5')-uridine | Dinucleotide with guanine and uridine | Involved in RNA stability and regulation |
| Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine | Trinucleotide with adenine, uridine, guanine | Plays a role in energy transfer and signaling |
| Guanylyl-(3',3')-uridine | Modified dinucleotide | Exhibits altered binding properties due to structure |
Q & A
Q. What are the established synthetic protocols for uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine, and what protective groups are critical for ensuring regioselectivity?
The synthesis of this compound employs the triester method, which requires precise protection of reactive hydroxyl and amino groups. Key protective groups include:
- 4-Methoxy-5,6-dihydro-2H-pyran for 2'-OH and 5'-OH groups of uridine.
- Methoxymethylidene for the 1',3'-cis-diol system of guanosine.
- Benzoyl for amino groups in guanosine and modified nucleosides. These groups prevent undesired side reactions and ensure correct 3'→5' phosphodiester bond formation. Post-synthesis, deprotection is achieved via controlled alkaline hydrolysis. Validation involves UV spectroscopy, electrophoresis, and enzymatic digestion .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural confirmation requires a multi-technique approach:
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using a C18 column with aqueous buffer/acetonitrile gradients .
- Mass Spectrometry (MS) : Compare observed m/z values with predicted spectra (e.g., LC-MS/MS positive mode: m/z 588.42) .
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to verify ribose conformation and base pairing. For example, guanosine H8 protons resonate at δ 8.2–8.5 ppm in D2O .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions (up to 50 mg/mL in water), aliquot and freeze at -80°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as cyclic phosphodiester bonds are sensitive to thermal and pH fluctuations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound, particularly in signaling pathways?
Discrepancies often arise from differences in:
- Cell models : Use primary cells over immortalized lines to minimize aberrant receptor expression.
- Dosage : Titrate concentrations (1–100 µM) to avoid off-target effects, as seen in cGMP studies .
- Endpoint assays : Combine cyclic nucleotide ELISAs with functional readouts (e.g., steroidogenesis in adrenal cells) to correlate molecular and physiological effects . Include metal ion controls (e.g., Mg²⁺, Zn²⁺), as divalent cations stabilize phosphodiester bonds and modulate activity .
Q. How does this compound interact with metal ions, and what implications does this have for experimental design?
This dinucleotide forms stable complexes with Mg²⁺ , Zn²⁺ , and Pb²⁺ , which enhance conformational rigidity and protect against enzymatic degradation (e.g., phosphodiesterases). To study interactions:
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Employ circular dichroism (CD) to monitor structural changes in the presence of 1–10 mM metal ions. Note that Pb²⁺ may induce non-native conformations, complicating in vivo extrapolation .
Q. What methodologies are optimal for detecting this compound in biological matrices like plasma or tissue homogenates?
- Sample Preparation : Precipitate proteins with cold acetonitrile (4:1 v/v) and extract nucleotides via solid-phase extraction (C18 cartridges).
- Detection : Use LC-MS/MS in negative ion mode with a hydrophilic interaction liquid chromatography (HILIC) column. Key transitions: m/z 588.42 → 152.1 (guanine fragment) and 323.0 (uridine-phosphate) .
- Quantification : Spike with isotopically labeled internal standards (e.g., ¹³C/¹⁵N-guanosine) to correct for matrix effects .
Q. How can researchers address low yields in solid-phase synthesis of this compound?
Low yields (e.g., <30%) often stem from:
- Inefficient coupling : Optimize activator agents (e.g., 1H-tetrazole over pyridine-HCl) and extend reaction times to 12–24 hours.
- Depurination : Maintain pH <7.5 during phosphoramidite coupling to prevent guanosine base loss.
- Purification : Use preparative PAGE or ion-pair reversed-phase HPLC to isolate full-length products from truncated sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
